2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid” is a chemical compound with the CAS Number: 730950-02-4 . It has a molecular weight of 286.11 . The IUPAC name for this compound is [ (5,7-dichloro-2-methyl-8-quinolinyl)oxy]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9Cl2NO3/c1-6-2-3-7-8 (13)4-9 (14)12 (11 (7)15-6)18-5-10 (16)17/h2-4H,5H2,1H3, (H,16,17) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study described the synthesis of derivatives through substitution reactions involving 2-mercapto-4-methyl-5-thiazoleacetic acid and 4,7-dichloroquinoline to obtain intermediate acetic acid derivatives. These compounds were further modified and tested for antimalarial and anticancer activities, with certain derivatives showing promising results (Ramírez et al., 2020).
Antagonism of the Glycine Site on the NMDA Receptor
- Research on 2-carboxytetrahydroquinoline derivatives, derived from kynurenic acid, revealed their potential as in vitro antagonists at the glycine site on the NMDA receptor. This highlights the importance of structural features in binding to the receptor, with specific derivatives demonstrating increased potency and stereoselectivity (Carling et al., 1992).
Redox-Neutral Annulations
- Studies have shown that cyclic amines like tetrahydroisoquinoline can undergo redox-neutral annulations with electron-deficient o-tolualdehydes in transformations involving dual C-H functionalization, with acetic acid acting as the solvent and promoter. This process underscores a versatile synthetic method for constructing complex molecular frameworks (Paul et al., 2019).
Catalytic Asymmetric Reactions
- Chiral Pt(II)/Pd(II) pincer complexes, synthesized using a NCN ligand derived from tetrahydroquinoline, demonstrated their utility in catalytic asymmetric aldol and silylcyanation reactions, showcasing the role of these complexes in asymmetric synthesis (Yoon et al., 2006).
Aldose Reductase Inhibitory Activity
- The synthesis of 2-oxoquinoline-1-acetic acid derivatives and their evaluation as aldose reductase inhibitors highlighted the potential therapeutic applications of these compounds in treating complications related to diabetes. This study emphasizes the significance of the N-acylglycine fragment in enhancing inhibitory activity (Deruiter et al., 1986).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds such as chlorquinaldol, which is a fungistat and antibacterial agent , suggest that the compound may have antimicrobial properties.
Mode of Action
Based on its structural similarity to chlorquinaldol , it may interact with microbial proteins or enzymes, disrupting their normal function and leading to the death of the microorganisms.
Biochemical Pathways
If it acts similarly to chlorquinaldol , it may interfere with essential biochemical processes in microorganisms, such as protein synthesis or cell wall formation, leading to their death.
Result of Action
If it acts similarly to chlorquinaldol , it may lead to the death of microorganisms by disrupting their essential biochemical processes.
Propiedades
IUPAC Name |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-6-2-3-7-8(13)4-9(14)12(11(7)15-6)18-5-10(16)17/h2-4H,5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPPSOBNDLDLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OCC(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24833615 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.